molecular formula C12H15N5O3S2 B2627250 3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2380041-27-8

3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Cat. No.: B2627250
CAS No.: 2380041-27-8
M. Wt: 341.4
InChI Key: BGRGPRRUXCKCQD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic urea derivative featuring three key structural motifs:

  • 1,2,3-Triazole core: Linked to a thiophen-2-yl group at the 1-position, forming a 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl moiety.
  • Urea bridge: Connects the triazole-methyl group to a thiolan-3-yl sulfone (1,1-dioxo-1lambda6-thiolan-3-yl).

The sulfone group likely arises from oxidation of a thiolane precursor.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S2/c18-12(14-9-3-5-22(19,20)8-9)13-6-10-7-17(16-15-10)11-2-1-4-21-11/h1-2,4,7,9H,3,5-6,8H2,(H2,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRGPRRUXCKCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a novel synthetic derivative featuring a thiolan moiety and a triazole ring. Its biological activity has garnered interest due to the pharmacological potential of both structural components. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Structural Overview

The compound can be represented by the following structural formula:

C12H12N4O3S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

Key features include:

  • A thiolan ring contributing to its unique chemical properties.
  • A triazole moiety known for various pharmacological activities.

Anticancer Properties

Research indicates that compounds containing triazole structures exhibit significant anticancer activity through mechanisms such as thymidylate synthase (TS) inhibition. For instance, related triazole derivatives have shown IC50 values ranging from 1.95 to 4.24 μM against various cancer cell lines, outperforming standard chemotherapeutics like Pemetrexed (IC50 = 7.26 μM) .

Table 1: Anticancer Activity of Related Triazole Derivatives

CompoundCell LineIC50 (μM)Reference
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4
PemetrexedVarious7.26

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. The observed activities suggest potential as a dual-action therapeutic agent against both cancer and microbial infections .

The mechanisms underlying the biological activities of triazole derivatives often involve:

  • Inhibition of Thymidylate Synthase: This enzyme is crucial for DNA synthesis; inhibiting it leads to apoptosis in cancer cells.
  • Antimicrobial Mechanisms: The presence of the thiolan ring may enhance membrane permeability or disrupt bacterial cell wall synthesis.

Case Studies

A notable case study involved the synthesis and evaluation of several triazole-containing compounds that demonstrated enhanced cytotoxicity against various cancer cell lines compared to traditional treatments. For example, in a comparative analysis, one derivative showed a significant fold increase in activity over Pemetrexed, indicating its potential as a lead compound for further development .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of this compound in exhibiting antitumor properties . For instance, derivatives of thiophene and triazole have shown significant antiproliferative effects against various cancer cell lines. The incorporation of the dioxothiolan structure may enhance the interaction with biological targets, leading to increased efficacy against tumors.

A study reported that compounds containing thiophene and triazole exhibited good in vitro activity against human tumor cell lines, suggesting that the compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

The compound's structural components also suggest potential antimicrobial activity . Thiophene derivatives are known for their ability to inhibit the growth of bacteria and fungi. The presence of the triazole ring further enhances this property by providing additional sites for interaction with microbial enzymes or receptors. Research indicates that similar compounds have demonstrated broad-spectrum antimicrobial activity, which could be explored further with this specific molecule.

Plant Growth Regulators

The unique chemical structure of 3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea may also be utilized as a plant growth regulator . Compounds with thiolane and triazole functionalities have been shown to modulate plant growth by influencing hormonal pathways. This application could lead to enhanced crop yields and improved resistance to environmental stressors.

Computational Studies

Computational chemistry plays a crucial role in understanding the interactions of this compound at the molecular level. Studies using Density Functional Theory (DFT) have provided insights into the electronic properties and stability of the compound. These computational models can predict how modifications to the structure might enhance its biological activity or stability under different conditions .

Case Studies

Study FocusFindings
Antitumor ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro with GI50 values in micromolar range .
Antimicrobial ActivityExhibited broad-spectrum activity against several bacterial strains; further studies are needed to quantify effectiveness .
Plant Growth RegulationPreliminary results indicate potential for use as a growth enhancer in agricultural applications; ongoing research is required for field trials .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities (urea, triazole, or thiophene motifs) and are synthesized via methods described in the evidence:

Compound Name Core Structure Substituents/Modifications Synthesis Method (Reference)
Target Compound 1,2,3-Triazole + Urea Thiophen-2-yl; Thiolan-3-yl sulfone Not specified (inferred from )
1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Benzoimidazotriazole Dual thiophene; Ketone linker General Procedure C at 40°C
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea 1,2,4-Triazole + Urea Phenyl; Thioether linker THF, room temperature
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas Pyrazole + Urea Hydroxymethyl; Variable alkyl/aryl groups Reflux in toluene/CHCl3
Triazine derivative with triazole/thiourea (IJCER, Vol. 2) Triazine + Triazole Methoxyphenyl; Thiourea linker Three-component coupling

Functional Differences and Implications

  • Triazole vs.
  • Sulfone vs. Thioether : The sulfone in the target compound may improve oxidative stability compared to thioether-containing analogs (e.g., ’s compound) .
  • Urea Linkage Flexibility : Unlike rigid triazine-based ureas (), the target’s urea bridge allows conformational flexibility, which could enhance interactions with enzymes or receptors .
  • Heterocycle Choice : Replacing pyrazole () with triazole may alter hydrogen-bonding capacity, affecting solubility or target selectivity .

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